molecular formula C17H12N2O3S B5776850 5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]naphthalen-1-ol

5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]naphthalen-1-ol

Cat. No.: B5776850
M. Wt: 324.4 g/mol
InChI Key: DLFWWGBLMUNEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]naphthalen-1-ol is a compound characterized by its unique structure, which includes a benzothiazole moiety linked to a naphthalen-1-ol group. This compound is typically a solid powder, appearing as white to light yellow crystals . It is stable under normal conditions but may decompose when exposed to light, heat, or oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]naphthalen-1-ol involves several steps. One common method includes the reaction of 1,2-benzothiazole-3-amine with 1-naphthol under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]naphthalen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Mechanism of Action

The mechanism of action of 5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]naphthalen-1-ol involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]naphthalen-1-ol is unique due to its combination of a benzothiazole moiety with a naphthalen-1-ol group. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-15-9-4-6-11-12(15)7-3-8-14(11)18-17-13-5-1-2-10-16(13)23(21,22)19-17/h1-10,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFWWGBLMUNEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC4=C3C=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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